4,7-Phenanthroline

Coordination chemistry Metallosupramolecular chemistry Catalyst precursor design

4,7-Phenanthroline (CAS 230-07-9) is a diazaphenanthrene isomer with nitrogen atoms positioned at the 4 and 7 positions of the phenanthrene skeleton, yielding a molecular formula of C₁₂H₈N₂ and a molecular weight of 180.21 g/mol. Unlike the widely used 1,10-phenanthroline isomer (CAS 66-71-7), which acts as a classical bidentate chelator, the distal placement of the nitrogen atoms in 4,7-phenanthroline precludes chelation and enforces a monodentate or bridging coordination mode.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 230-07-9
Cat. No. B189438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Phenanthroline
CAS230-07-9
Synonyms4,7-phenanthroline
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C=CC=N3)N=C1
InChIInChI=1S/C12H8N2/c1-3-9-10-4-2-8-14-12(10)6-5-11(9)13-7-1/h1-8H
InChIKeyDATYUTWESAKQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Phenanthroline (CAS 230-07-9) Procurement Guide: A Distinct Phenanthroline Isomer for Monodentate Coordination and Metallosupramolecular Chemistry


4,7-Phenanthroline (CAS 230-07-9) is a diazaphenanthrene isomer with nitrogen atoms positioned at the 4 and 7 positions of the phenanthrene skeleton, yielding a molecular formula of C₁₂H₈N₂ and a molecular weight of 180.21 g/mol [1]. Unlike the widely used 1,10-phenanthroline isomer (CAS 66-71-7), which acts as a classical bidentate chelator, the distal placement of the nitrogen atoms in 4,7-phenanthroline precludes chelation and enforces a monodentate or bridging coordination mode [2]. This structural distinction fundamentally alters its metal-binding behaviour, crystal packing architecture, and electronic properties, making it a non-interchangeable building block in coordination chemistry, materials science, and medicinal chemistry [3].

4,7-Phenanthroline Cannot Be Replaced by 1,10-Phenanthroline or 1,7-Phenanthroline: Three Isomers, Three Fundamentally Different Coordination Chemistries


The three phenanthroline isomers—1,10-, 1,7-, and 4,7-phenanthroline—are constitutional isomers sharing an identical molecular formula (C₁₂H₈N₂) but exhibiting mutually exclusive coordination behaviour dictated solely by nitrogen atom placement [1]. 1,10-Phenanthroline functions as a bidentate chelator forming stable five-membered chelate rings with transition metals, while 4,7-phenanthroline acts exclusively as a monodentate or µ₂-bridging ligand due to the 1,4-relationship of its nitrogen lone pairs [2]. This distinction is not merely academic: in Fe-N-C electrocatalyst synthesis, only the bidentate 1,10-phenanthroline precursor generates catalytically active Fe-Nx sites upon pyrolysis, whereas 4,7-phenanthroline fails to produce these sites [2]. Conversely, for constructing cyclic trinuclear metallacalix[3]arenes or tetranuclear half-sandwich ruthenium(II) complexes, 4,7-phenanthroline is the required building block—1,10-phenanthroline cannot substitute because its chelating geometry would prevent formation of the desired macrocyclic architecture . Generic substitution without structural verification will lead to failed syntheses or inactive materials.

4,7-Phenanthroline: Quantitative Differentiation Evidence Against 1,10-Phenanthroline and 1,7-Phenanthroline Isomers


Coordination Mode: Monodentate vs. Bidentate Chelation Determines Access to Distinct Metallosupramolecular Architectures

In a systematic study using phenanthroline isomers as Fe-N-C catalyst precursors, 4,7-phenanthroline coordinates to iron exclusively as a monodentate ligand, whereas 1,10-phenanthroline forms a bidentate chelate. X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) revealed that only the bidentate 1,10-phenanthroline precursor produces Fe-Nx active sites with homogeneously distributed Fe and highly retained pyridinic N upon pyrolysis; the monodentate 4,7-phenanthroline and 1,7-phenanthroline precursors fail to generate these catalytic centres [1].

Coordination chemistry Metallosupramolecular chemistry Catalyst precursor design

Crystal Packing Architecture: Planar Stacks vs. Perpendicular Layers in the Solid State

Single-crystal X-ray diffraction at 180 K reveals that 4,7-phenanthroline crystallises with molecules forming planar stacks approximately along the b direction, with adjacent stacks intersecting at an interplane angle of ca. 54° [1]. In contrast, the isomeric 1,10-phenanthroline crystallises with two approximately perpendicular molecular layers [2]. This packing divergence arises directly from the different nitrogen atom positions, which alter intermolecular C–H···N contact geometries.

Crystallography Solid-state packing Materials science

Ionization Energy: Intermediate Value Between Adiabatic and Vertical IE of 1,10-Phenanthroline

Gas-phase ionization energy (IE) measured by photoelectron spectroscopy provides a direct comparison of electronic structure. 4,7-Phenanthroline exhibits a single IE value of 8.35 ± 0.02 eV [1]. By contrast, 1,10-phenanthroline displays two distinct values: an adiabatic IE of 8.3 eV and a vertical IE of 8.51 ± 0.02 eV [2]. The IE of 4,7-phenanthroline sits between these two values, reflecting the different orbital symmetries and nitrogen lone-pair interactions in the 4,7-isomer.

Electronic properties Photoelectron spectroscopy Electron-transport materials

Thermal Stability: Significantly Higher Melting Point and Fusion Enthalpy vs. 1,7-Phenanthroline

Correlation gas chromatography (CGC) measurements reveal that 4,7-phenanthroline possesses a fusion enthalpy of 21.8 ± 0.5 kJ/mol at a fusion temperature of 445.5 K (172.4 °C), compared to only 18.2 ± 0.3 kJ/mol at 350.3 K (77.2 °C) for 1,7-phenanthroline [1]. The melting point difference—172–176 °C for 4,7-phenanthroline versus 79–81 °C for 1,7-phenanthroline —amounts to approximately 95 °C. The vaporization enthalpy at 298.15 K is 80.8 ± 4.8 kJ/mol for the 4,7-isomer [1].

Thermophysical properties Thermal stability Vapour deposition

Anticancer Activity of Fused Pyrrolophenanthroline Derivatives: Scaffold-Dependent Growth Inhibition Across 60 NCI Cell Lines

In a head-to-head comparison of three fused pyrrolophenanthroline series derived from 1,7-, 4,7-, and 1,10-phenanthroline scaffolds, the 4,7-phenanthroline-derived compound 8a demonstrated significant growth inhibition at 10⁻⁵ M against multiple cancer cell lines: 87% against K-562 leukaemia, 86% against SR leukaemia, 87% against HL-60(TB) leukaemia, and 91% against MDA-MB-435 melanoma [1]. By stark contrast, the 1,7-phenanthroline-derived analogue 5c showed negligible inhibition across the same panel (0–22% at 10⁻⁵ M) [1]. The 1,10-phenanthroline-derived 11c exhibited the broadest spectrum with GI₅₀ values of 0.296–3.78 µM in the five-dose assay [1].

Medicinal chemistry Anticancer Tubulin polymerisation inhibition

Supramolecular Assembly Capability: Exclusive Access to Cyclic Trinuclear Metallacalix[3]arene and Tetranuclear Half-Sandwich Architectures

4,7-Phenanthroline reacts with [(η⁶-p-cymene)Ru(H₂O)₃]X₂ to yield the rectangular tetranuclear complex [(η⁶-p-cymene)₄Ru₄(µ-4,7-phen-N⁴,N⁷)₂(µ-OH)₄]X₄, structurally characterised by X-ray crystallography . It also reacts with [(dach)Pd(NO₃)₂] (dach = 1,2-diaminocyclohexane) to form positively charged homochiral cyclic trinuclear metallacalix[3]arene species, characterised by ¹H NMR and X-ray diffraction, which possess accessible cavities suited for supramolecular recognition of mononucleotides . These specific macrocyclic architectures cannot be accessed using 1,10-phenanthroline, whose chelating geometry would favour mononuclear tris-chelate complexes instead.

Supramolecular chemistry Macrocyclic complexes Molecular recognition

4,7-Phenanthroline: Recommended Procurement Scenarios Based on Quantified Differentiation Evidence


Synthesis of Macrocyclic Metallosupramolecular Hosts (Metallacalixarenes and Tetranuclear Complexes)

When the research objective is construction of cyclic trinuclear or tetranuclear metal-organic architectures with defined internal cavities for molecular recognition, 4,7-phenanthroline is the required ligand. Its monodentate/µ₂-bridging coordination mode—enforced by the 4,7-nitrogen positions—directs self-assembly toward macrocyclic products, whereas 1,10-phenanthroline would yield undesired mononuclear tris-chelate complexes [1]. This scenario applies to projects in anion sensing, guest encapsulation, and homochiral supramolecular recognition, where the resulting metallacalix[3]arene species have demonstrated nucleotide binding capability [1].

Medicinal Chemistry: Synthesis of Pyrrolo[2,1-c][4,7]phenanthroline Anticancer Agents

For drug discovery programmes targeting tubulin polymerisation (colchicine binding site), 4,7-phenanthroline serves as the starting scaffold for pyrrolo[2,1-c][4,7]phenanthroline derivatives. The 4,7-phenanthroline-derived compound 8a demonstrated 87–91% growth inhibition against leukaemia and melanoma cell lines at 10⁻⁵ M, dramatically outperforming the 1,7-phenanthroline-derived analogue 5c (0–22% GI) [1]. Molecular docking confirmed that the N1 nitrogen of the 4,7-phenanthroline subunit forms a key hydrogen bond with βLys254 in the colchicine binding site—an interaction absent in the 1,10-phenanthroline series [1].

Thin-Film Organic Electronics Requiring High-Temperature Processing

For vapour-deposited organic electronic devices (OLEDs, organic semiconductors) where the electron-transport or hole-blocking layer requires thermal stability during fabrication, 4,7-phenanthroline derivatives offer a melting point advantage of approximately 95 °C over 1,7-phenanthroline (172–176 °C vs. 79–81 °C) [1][2]. Thin films of 4,7-phenanthroline derivatives spin-coated from DMF exhibit reproducible n-type semiconductor behaviour with d.c. electrical conduction activation energies of 0.09–0.46 eV, and maintain structural integrity under heat treatment up to 523 K [3]. Patents also disclose 4,7-phenanthroline-containing polymers and 4,7-phenanthroline acceptor-based compounds for OLED host/dopant applications [4][5].

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